

Tosedostat efficacy in relapsed vs refractory AML

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Compound Focus: Tosedostat

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Tosedostat Efficacy in Relapsed/Refractory AML

Trial / Population	Patient Population & Key Feature	Efficacy Endpoint(s)	Reported Outcome
OPAL Study (Phase II) [1]	Patients aged ≥ 60 years with relapsed or refractory AML. Combined R/R population.	CR/CRp Rate	10% (7/73 patients) [1]
		Notable Subgroup	Activity seen in patients with prior MDS or hypomethylating agent therapy [1]

| **Phase I/II Study** (Löwenberg et al.) [2] | Elderly and/or relapsing patients with AML. Majority had R/R disease. | Overall Response Rate | **27%** (14/51 AML patients) [2] | | | | Response Details | 7 complete marrow responses (<5% blasts), 7 partial marrow responses (5-15% blasts) [2] | | | | Notable Subgroup | 79% of responders had relapsed or refractory AML [2] |

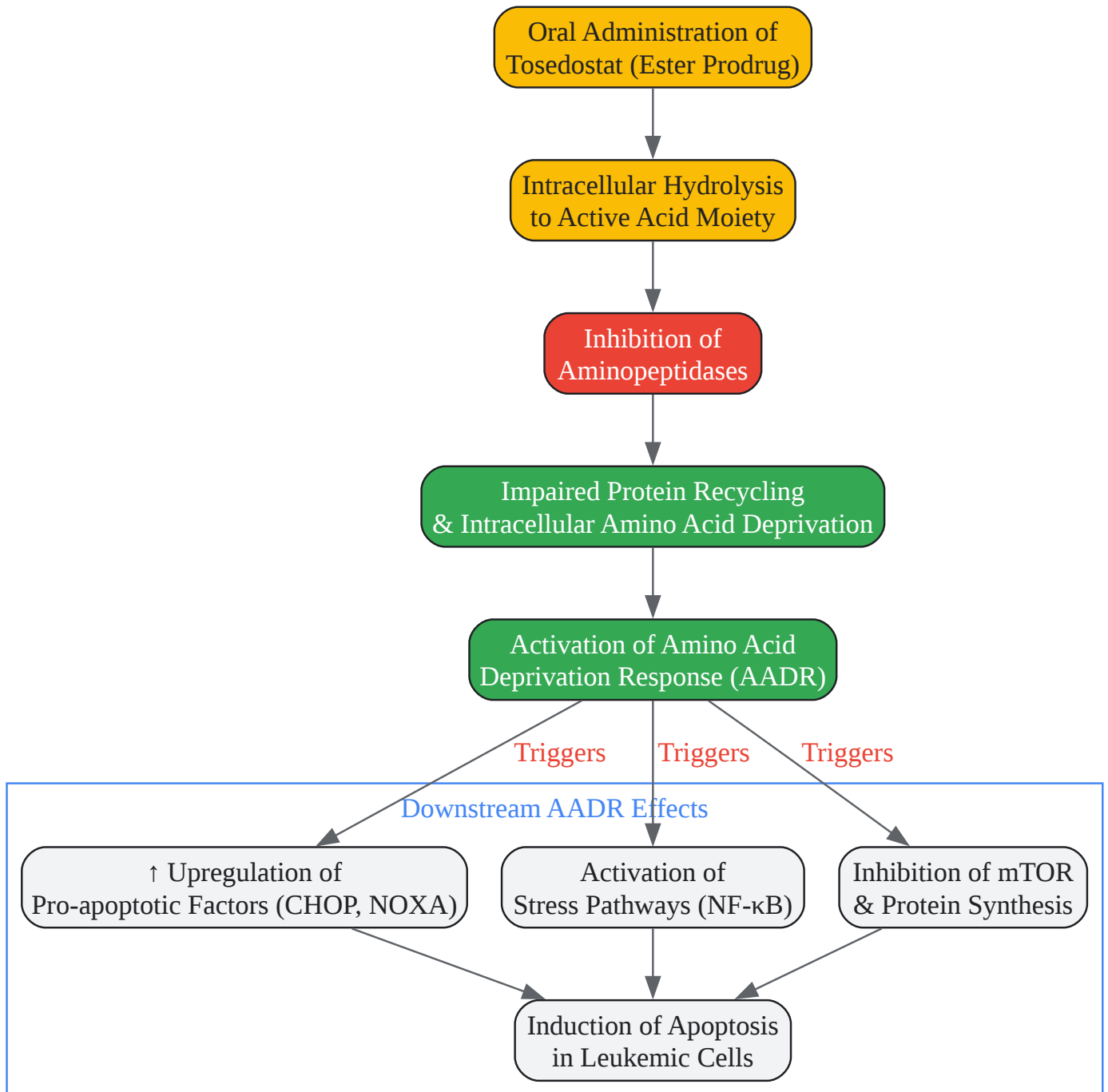
Experimental Protocols & Key Findings

For researchers, the methodologies and contextual findings from these trials are critical.

- **OPAL Study Design [1]:** This was a phase II, multicenter, randomized study that evaluated two dosing schedules of **tosedostat** (120 mg once daily for 6 months vs. 240 mg for 2 months followed by 120 mg for 4 months) in patients aged 60 or older requiring first salvage treatment. The primary efficacy measures were **Complete Remission (CR)** and **Complete Remission with incomplete platelet recovery (CRp)**, with bone marrow aspirates used for assessment.
- **Phase I/II Study Protocol [2]:** The phase I part identified the **maximum-tolerated dose (MTD)** and **maximum-acceptable dose (MAD)**, which was determined to be 130 mg once daily. The subsequent phase II part evaluated the antileukemic activity at this dose. A key finding was that the most common severe adverse event was a reduction in platelet count.
- **Important Context from Combination Trial [3]:** A separate phase II study investigated adding **tosedostat** to intensive chemotherapy ("3+7") in newly diagnosed elderly AML patients. The results were unfavorable, showing that the combination **negatively affected therapeutic outcome**, with significantly worse overall survival and higher early death rates, primarily from infectious complications, compared to standard chemotherapy alone.

Mechanism of Action: Aminopeptidase Inhibition

Tosedostat has a distinct mechanism of action from conventional chemotherapies. The following diagram illustrates its intracellular signaling pathway and effects.



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This unique mechanism of action, which exploits the high protein turnover in leukemic cells, provides a rationale for its investigation and reported synergy with other agents like cytarabine and hypomethylating agents in preclinical models [1].

Interpretation & Research Implications

- **Efficacy Profile:** The data indicates that **tosedostat** has **modest single-agent activity** in the difficult-to-treat elderly R/R AML population [1] [2]. Its efficacy appears more pronounced in specific biological subgroups, such as patients with a history of MDS [1].
- **Clinical Trajectory:** The negative outcome of the combination study with intensive chemotherapy has likely limited **tosedostat**'s development as a front-line therapy [3]. Future research directions may focus on its role in combination with lower-intensity regimens, such as hypomethylating agents, for which preclinical synergy has been noted [1].
- **Comparative Context:** When evaluating these results, researchers should note that the current landscape for R/R AML has evolved. Newer targeted therapies and the combination of venetoclax with hypomethylating agents have set a higher bar for efficacy, as reflected in network meta-analyses [4].

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